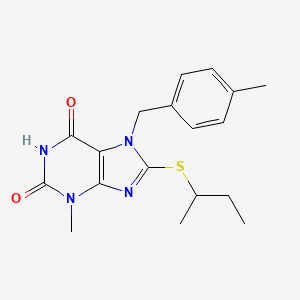

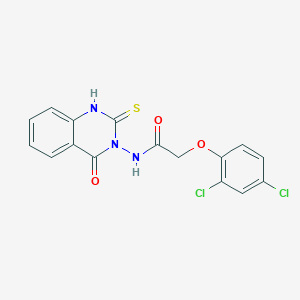

4-acetyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Synthesis Analysis

The synthesis of similar compounds often involves a multi-step transformation of a precursor molecule into the desired compound . For example, itaconic acid has been transformed into 1-methyl and 1-phenyl substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids, followed by parallel amidation with a series of aliphatic amines to afford the corresponding carboxamides .Molecular Structure Analysis

The structure of the compound likely includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is characterized by its non-planarity, which allows for increased three-dimensional coverage .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For similar compounds, properties such as melting point, boiling point, and density have been predicted .Scientific Research Applications

Antimicrobial Applications

Research indicates that compounds structurally related to 4-acetyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide exhibit promising antimicrobial properties. For instance, derivatives synthesized from related lead molecules have shown excellent antibacterial and antifungal activities against organisms such as S. aureus, E. coli, and C. albicans, highlighting their potential in combating infectious diseases (N. Patel & S. D. Patel, 2010). Another study synthesized piperazine derivatives that demonstrated significant antimicrobial activities, suggesting the structural framework's relevance in developing new antimicrobials (R. Rajkumar, A. Kamaraj, & K. Krishnasamy, 2014).

Anti-inflammatory and Analgesic Applications

Compounds derived from similar structural frameworks have been investigated for their anti-inflammatory and analgesic activities. For example, novel derivatives synthesized from visnaginone and khellinone showed significant COX-2 inhibition, analgesic, and anti-inflammatory effects (A. Abu‐Hashem, S. Al-Hussain, & M. Zaki, 2020). These findings underscore the chemical's potential in developing new treatments for pain and inflammation.

Anticancer Applications

The structural motif of this compound is also explored in anticancer research. Certain piperazine derivatives have been identified for their robust inhibitory activity against cancer cell lines, suggesting the framework's utility in oncology research (S. Imamura et al., 2006).

Enzyme Inhibition

The enzyme inhibitory activity of compounds related to this compound is notable, particularly in the context of neurokinin-1 receptor antagonism, which has implications for nausea and vomiting prevention in chemotherapy (L. Miraglia et al., 2010). Another study on thiazole-piperazines highlighted their acetylcholinesterase inhibitory potential, offering prospects for Alzheimer's disease treatment (L. Yurttaş, Z. Kaplancıklı, & Y. Özkay, 2013).

Future Directions

properties

IUPAC Name |

4-acetyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O3/c1-13(22)19-7-9-20(10-8-19)17(24)18-14-11-16(23)21(12-14)15-5-3-2-4-6-15/h2-6,14H,7-12H2,1H3,(H,18,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJXSFOKGUHSMDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C(=O)NC2CC(=O)N(C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-Nitrophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2846415.png)

![6-Azaspiro[5.5]undecan-6-ium chloride](/img/structure/B2846421.png)

![(Z)-N-(5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-methylbenzenesulfonamide](/img/structure/B2846428.png)

![2-[(2-acetylphenyl)amino]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2846429.png)

![Methyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarboxylate](/img/structure/B2846430.png)

![N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}furan-2-carboxamide](/img/structure/B2846432.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclopentanecarboxamide](/img/structure/B2846434.png)